3-Bromo-5-fluoro-N-isopropylbenzamide
Overview
Description
3-Bromo-5-fluoro-N-isopropylbenzamide is a chemical compound characterized by its bromine and fluorine atoms on a benzamide backbone, with an isopropyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-N-isopropylbenzamide typically involves the following steps:
Bromination: Starting with 5-fluorobenzamide, bromination is performed using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce the bromine atom at the 3-position.
Isopropyl Amination: The resulting 3-bromo-5-fluorobenzamide undergoes amination with isopropylamine (C3H7NH2) under conditions of elevated temperature and pressure to attach the isopropyl group to the nitrogen atom.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The fluorine atom can be reduced to form a fluorine hydride derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Fluorine hydride derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
3-Bromo-5-fluoro-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-fluoro-N-isopropylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism depends on the context of its application and the specific biological or chemical environment.
Comparison with Similar Compounds
3-Bromo-5-fluoro-N-isopropylbenzamide is unique due to its specific combination of bromine and fluorine atoms on the benzamide structure. Similar compounds include:
3-Bromo-4-fluoro-N-isopropylbenzamide: Similar structure but with a different position of the fluorine atom.
3-Bromo-N-isopropylbenzamide: Lacks the fluorine atom.
5-Fluoro-N-isopropylbenzamide: Lacks the bromine atom.
Properties
IUPAC Name |
3-bromo-5-fluoro-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIKBWRPBXJMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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